2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s unique structure, which includes a benzene ring fused to an oxazole ring, makes it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with thiourea at 200°C for 2 hours to produce benzoxazole-2-thiol, which is then reacted with methyl chloroacetate in methanol under reflux conditions for 6 hours . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the efficiency and selectivity of the reactions . Flow synthesis techniques, which involve continuous flow reactors, are also utilized to improve safety and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Oxidizing agents such as potassium permanganate and chrome acid can open the oxazole ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the electron-deficient carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chrome acid, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and carboxy(hydroxy)methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-3-6-7(4-5)16-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
SFVWRWNTZBUXPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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